2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide
Description
2-Amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide is a fluorinated amide derivative characterized by a pentanamide backbone (five-carbon chain) with an amino group at the second carbon position. The amide nitrogen is substituted with a methyl group and a 3-fluorobenzyl moiety. This compound is structurally tailored to balance lipophilicity and solubility, making it a candidate for pharmaceutical and agrochemical research. While its exact molecular formula is inconsistently reported in available literature, estimated values suggest a composition of approximately C₁₃H₁₈FN₂O (molecular weight ~238.30 g/mol) based on structural analogs .
Properties
IUPAC Name |
2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-3-5-12(15)13(17)16(2)9-10-6-4-7-11(14)8-10/h4,6-8,12H,3,5,9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAIFLKUBUYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)CC1=CC(=CC=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide typically involves the reaction of 3-fluorobenzylamine with N-methylpentanamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the fluorophenyl group may yield a phenyl derivative .
Scientific Research Applications
2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Backbone Length and Functional Group Variations
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
- Structure: Propanamide (3-carbon chain) with a 4-fluorobenzyl group and amino at position 3.
- Key Differences : Shorter chain length (propanamide vs. pentanamide) and fluorine at the para position.
- Applications : Used in pharmaceuticals and agrochemicals due to enhanced bioavailability from the shorter chain .
(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropionamide
- Structure : Propionamide (3-carbon chain) with 2-fluorobenzyl and stereospecific (S)-configuration.
- Key Differences : Ortho-fluorine substitution and chiral center influence receptor binding selectivity.
- Properties : Molecular weight = 210.25 g/mol; demonstrates the impact of fluorine position on pharmacokinetics .
2-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide
Halogen and Substituent Comparisons
N-(3-Bromophenyl)-2-methylpentanamide
- Structure : Pentanamide with bromine at the meta position.
- Key Differences : Bromine’s larger atomic radius and polarizability compared to fluorine.
- Implications : Brominated analogs may exhibit altered metabolic stability and binding affinity .
2-{[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Data Tables for Structural and Functional Comparison
Biological Activity
2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a fluorophenyl group, which can influence its biological activity. The fluorine atom enhances the compound's lipophilicity and stability, potentially improving its interaction with biological targets compared to similar compounds without fluorine substituents.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. These findings position it as a candidate for further exploration in cancer therapeutics.
The mechanism of action of this compound likely involves interactions with specific enzymes or receptors. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group may engage in hydrophobic interactions, modulating the activity of target proteins .
Pharmacokinetic Studies
A pharmacokinetic analysis revealed that compounds similar to this compound possess varying bioavailability and half-lives. For instance, a related compound showed a maximum concentration () of 217 ng/mL and a bioavailability of 9.8% . These parameters are crucial for assessing the therapeutic potential of the compound.
Toxicity Assessments
In toxicity evaluations, compounds structurally related to this compound were administered to mice at varying doses (0, 600, or 1200 mg/kg). Results indicated no acute toxicity or significant adverse effects during the observation period, suggesting a favorable safety profile for further development .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-N-[(3-chlorophenyl)methyl]-N-methylpentanamide | Chlorine instead of fluorine | Moderate antimicrobial activity |
| 2-amino-N-[(3-bromophenyl)methyl]-N-methylpentanamide | Bromine instead of fluorine | Lower anticancer efficacy |
| 2-amino-N-[(3-iodophenyl)methyl]-N-methylpentanamide | Iodine instead of fluorine | Reduced stability and activity |
The presence of fluorine in this compound enhances its biological activity compared to its chloro, bromo, and iodo analogs.
Q & A
Q. What are the key structural features of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide, and how do they influence its physicochemical properties?
Methodological Answer: The compound contains a pentanamide backbone with a primary amino group, a methyl group, and a 3-fluorobenzyl substituent. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the methyl group on the amide nitrogen affects steric hindrance and conformational flexibility. Key physicochemical properties (e.g., logP, pKa) can be predicted using software like ACD/Labs or experimentally determined via HPLC retention times and potentiometric titration .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer: A typical route involves:
Acylation : Reacting 2-aminopentanoic acid derivatives with 3-fluorobenzylmethylamine using coupling agents like HATU or EDCI.
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amino protection to prevent side reactions.
Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
Yield optimization requires careful control of stoichiometry, temperature (0–25°C), and catalyst selection (e.g., DMAP for acylation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : and NMR identify substituent patterns (e.g., fluorine-induced splitting in aromatic protons). The methyl group on the amide nitrogen appears as a singlet near δ 3.0 ppm.
- IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] at m/z 279.1) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.
- Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers and quantify purity.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantiomeric excess (ee). Monitor ee via polarimetry or -NMR with chiral shift reagents .
Q. What computational approaches predict the compound’s bioactivity and binding mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., GPCRs). Validate predictions with SPR (surface plasmon resonance) binding assays.
- MD Simulations : Assess conformational stability in lipid bilayers using GROMACS .
Q. How should discrepancies between in vitro and in vivo pharmacological data be resolved?
Methodological Answer:
- Metabolic Stability : Test hepatic microsome stability to identify rapid degradation.
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability in vivo.
- Pharmacokinetic Modeling : Compartmental models (e.g., non-linear mixed-effects) reconcile exposure-response differences. Cross-validate with LC-MS/MS quantification in plasma .
Q. What crystallographic methods resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELXL for refinement, focusing on fluorine positional parameters and hydrogen bonding networks.
- Twinned Data Analysis : For problematic crystals, apply twin law detection in SHELXD and iterative refinement in Olex2 .
Data Contradiction Analysis
Example Scenario : Conflicting IC values in enzyme inhibition assays.
Resolution Strategy :
Purity Verification : Reanalyze compound purity via HPLC (>98%) and -NMR.
Assay Conditions : Standardize buffer pH, ionic strength, and temperature.
Orthogonal Assays : Validate with fluorescence polarization or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
